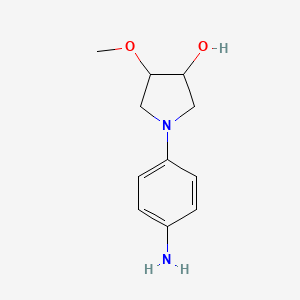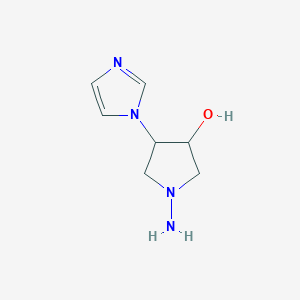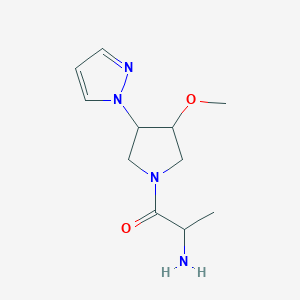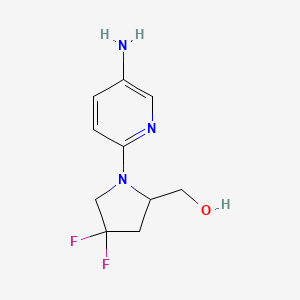![molecular formula C9H17N3O B1493226 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide CAS No. 2098133-75-4](/img/structure/B1493226.png)
3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide
説明
“tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1445951-44-9 . It has a molecular weight of 241.33 .
Molecular Structure Analysis
The InChI code for “tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2-carboxylate” is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1 .科学的研究の応用
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives, including 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide, involves complex chemical reactions that allow for functionalization at various positions on the pyrrole ring. These synthetic strategies enable the creation of diverse molecules with potential applications in drug discovery and materials science. For example, Barluenga et al. (2003) demonstrated the functionalization of dihydropyrroles through intramolecular carbolithiation, leading to the preparation of functionalized pyrrole derivatives, which are crucial intermediates in organic synthesis (Barluenga, Fañanás, Sanz, & Ignacio, 2003).
Biological Activities and Drug Development
Research into the biological activities of pyrrole derivatives has highlighted their potential as therapeutic agents. For instance, compounds based on the pyrrole structure have been investigated for their anti-HCV (Hepatitis C virus) activity. Thiyagarajan et al. (2016) synthesized and characterized 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides for their anti-HCV activities, showcasing the therapeutic potential of pyrrole derivatives in treating viral infections (Thiyagarajan, Toyama, Baba, Sharon, & Bal, 2016).
Moreover, pyrrole derivatives have been explored for their antitumor properties. Gangjee et al. (2000) designed and synthesized a novel N-2-amino-4-methyl(pyrrolo[2, 3-d]pyrimidin-5-yl)ethylbenzoyl-L-glutamic acid as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating the compound's potential as an antitumor agent (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Structural and Mechanistic Studies
The chemical structure and reactivity of pyrrole derivatives, including those similar to 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide, have been subjects of extensive investigation. These studies provide insights into the mechanisms underlying their biological activities and pave the way for the development of novel drugs. For example, research on the structural elucidation and spectral analysis of pyrrole derivatives has contributed to understanding their chemical behavior and potential applications in non-linear optical materials (Singh, Rawat, & Baboo, 2015).
Safety and Hazards
The safety information for “tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2-carboxylate” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-8(11)12-4-7-2-1-3-9(7,5-12)6-13/h7,13H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHCIQTRHBNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
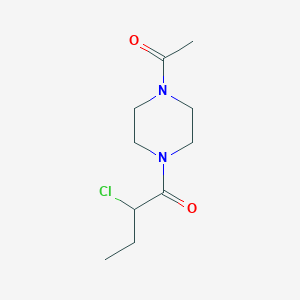
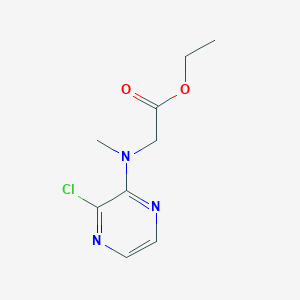
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
